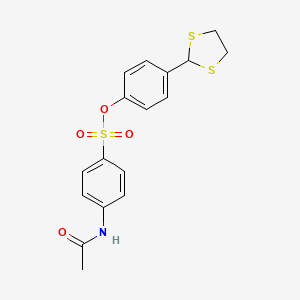

4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is detailed in the papers, where different substituents are added to the benzenesulfonamide core to evaluate their effects on biological activity. For example, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, while paper discusses the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides and their effects on acetylcholinesterase and carbonic anhydrase enzymes.

Molecular Structure Analysis

The molecular structure and electronic properties of benzenesulfonamide derivatives are crucial for their biological activity. Paper includes molecular modeling and electronic structure calculations to support the experimental findings and to understand the inhibition mechanism of the synthesized compounds. These studies are essential for designing novel inhibitors with improved efficacy and specificity.

Chemical Reactions Analysis

While the papers do not directly discuss chemical reactions involving 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate, they do provide information on the biochemical interactions of similar compounds. For instance, paper reports that the synthesized compounds can inhibit kynurenine 3-hydroxylase in vitro and in vivo, which is a key enzyme in the kynurenine pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and drug-likeness, are important for their potential therapeutic applications. Paper mentions that the synthesized compounds obey drug-likeness properties, which suggests they have favorable characteristics for drug development. Additionally, the QSAR and CoMFA analyses in paper highlight the importance of steric and electronic effects on the antiproliferative activity of the compounds, which could also be relevant for understanding the properties of 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate.

Aplicaciones Científicas De Investigación

Synthesis and Inhibition Studies

Carbonic Anhydrase Inhibition : This compound has been used in the synthesis of benzenesulfonamides, which show inhibition effects on carbonic anhydrase I and II, suggesting potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Gul et al., 2016).

Kynurenine 3-Hydroxylase Inhibition : Derivatives of benzenesulfonamides, including those similar to 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate, have shown high-affinity inhibition of kynurenine 3-hydroxylase. This could have implications in neurological research and treatment of neuronal injuries (Röver et al., 1997).

Chemical Synthesis and Evaluation

Synthesis of Novel Derivatives : The reactivity of similar benzenesulfonamide derivatives has been explored for synthesizing novel compounds with potential antitumor activity against specific cell lines (Fahim & Shalaby, 2019).

Formation of Iodobenzene Derivatives : Studies have been conducted on iodine-induced intramolecular cyclization of compounds structurally related to 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate, leading to the formation of iodobenzene derivatives, a significant process in organic synthesis (Matsumoto et al., 2008).

Biochemical and Pharmacological Applications

Antimicrotubule Prodrugs : Some derivatives have been evaluated as antimicrotubule prodrugs, activated by CYP1A1, showing cytotoxicity toward human breast cancer cells. This suggests potential use in chemotherapy, especially targeting breast cancer (Fortin et al., 2017).

Electrochemical Studies : The electrochemical oxidation of derivatives has been studied for their potential in the synthesis of benzofuran derivatives. These studies are significant for understanding the electrochemical behavior of such compounds (Mazloum‐Ardakani et al., 2012).

Material Science and Industrial Applications

- Cathode Material for Rechargeable Lithium Batteries : Novel sulfide polymers related to 4-(1,3-Dithiolan-2-yl)phenyl 4-(acetylamino)benzenesulfonate have been tested as cathode materials in rechargeable lithium batteries, showing significant specific capacity (Zhang et al., 2007).

Propiedades

IUPAC Name |

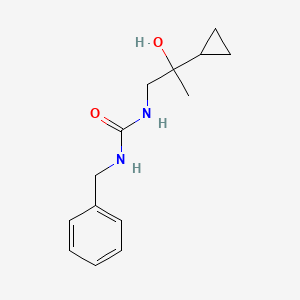

[4-(1,3-dithiolan-2-yl)phenyl] 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S3/c1-12(19)18-14-4-8-16(9-5-14)25(20,21)22-15-6-2-13(3-7-15)17-23-10-11-24-17/h2-9,17H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQKHGIQUWQHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2549354.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)

![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)